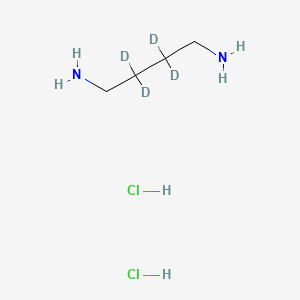

1,4-Butane-2,2,3,3-D4-diamine 2hcl

Description

Physical Properties

- Solubility : The deuterated form shows marginally lower water solubility (930 g/L vs. 950 g/L for non-deuterated) due to increased molecular mass.

- Chromatographic behavior : Reverse-phase HPLC reveals a 0.3–0.5 minute retention time shift for the deuterated compound, attributed to altered hydrophobicity.

Spectroscopic Differences

Reactivity Profile

Isotopic substitution minimally affects amine reactivity in nucleophilic reactions but modulates kinetic isotope effects in oxidation pathways. For example:

$$ k{\text{H}}/k{\text{D}} = 1.8 \pm 0.2 $$ for copper-catalyzed oxidative deamination.

Table 3: Functional comparison

| Property | Deuterated form | Non-deuterated form |

|---|---|---|

| pKa (primary amine) | 9.82 ± 0.05 | 9.80 ± 0.03 |

| Oxidation rate (rel.) | 0.55 | 1.00 |

| Diffusion coefficient | 8.7 × 10⁻⁶ cm²/s | 9.1 × 10⁻⁶ cm²/s |

Propriétés

IUPAC Name |

2,2,3,3-tetradeuteriobutane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H/i1D2,2D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWCODXIQWIHQN-RIZDZYNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CN)C([2H])([2H])CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482201 | |

| Record name | Putrescine-2,2,3,3-d4 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88972-24-1 | |

| Record name | Putrescine-2,2,3,3-d4 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIAMINOBUTANE-2,2,3,3-D4 DIHYDRO-CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Step 1: Preparation of 1,4-Dibromobutylamine Intermediate

- Starting from 1,4-dibromobutylamine, dissolved in acetone.

- Reaction with potassium phthalimide under reflux to form 1,4-diphthalimide butane.

- Molar ratio of 1,4-dibromobutylamine to potassium phthalimide is approximately 1:2 to 1:3.

- Reaction temperature: ~70°C for about 14 hours.

- Product isolated by filtration and washing, yielding a white solid intermediate.

Step 2: Deprotection and Amination

- 1,4-diphthalimide butane intermediate is reacted with 40% aqueous methylamine solution in ethanol.

- Heating until solids dissolve completely, followed by reflux stirring for 0.5 to 4 hours.

- After the reaction becomes yellow and transparent, concentrated hydrochloric acid is added.

- Continued reflux for 3 to 9 hours to convert the product into the hydrochloride salt form.

- The reaction mixture is filtered, and the filtrate concentrated.

Step 3: Purification and Isolation

- Neutralization of the filtrate with solid sodium hydroxide to pH 7.

- Extraction with dichloromethane to remove impurities.

- Drying over anhydrous sodium sulfate.

- Removal of solvent by rotary evaporation.

- Final distillation under normal pressure, collecting fractions boiling between 158-160°C.

- The final product is a colorless oily liquid with characteristic odor, converted to solid dihydrochloride salt.

Yield and Characterization

- Overall yield of the two-step reaction reported around 59.4%.

- Characterization by 1H NMR (400 MHz, D2O) shows signals consistent with the expected structure (δ 1.69 m, 1H; δ 2.98 m, 1H).

This method is noted for its mild reaction conditions, simple process, and suitability for scale-up.

Table Summarizing the Key Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Formation of diphthalimide intermediate | 1,4-Dibromobutylamine + Potassium phthalimide in acetone | 70°C (reflux) | 14 hours | ~90 | Molar ratio 1:2-3; TLC monitoring |

| 2. Amination and salt formation | 1,4-Diphthalimide butane + 40% methylamine in ethanol + HCl | 30-100°C (reflux) | 0.5-4 hrs + 3-9 hrs reflux post HCl addition | - | Molar ratio methylamine:intermediate 4-6:1; HCl ratio 2-4:1 |

| 3. Purification and isolation | Neutralization, extraction, rotary evaporation, distillation | Ambient to boiling | - | 59.4 (overall) | Distillation fraction 158-160°C |

Research Findings and Notes on Preparation

- The use of potassium phthalimide protects the amine groups during substitution, allowing selective reactions on the carbon backbone.

- The deuterium incorporation is typically introduced in the precursor compounds or via exchange reactions prior to the diamine synthesis, ensuring the 2,2,3,3 positions are deuterated.

- Conversion to the dihydrochloride salt enhances compound stability and facilitates handling.

- The described synthetic route is advantageous for industrial production due to mild conditions, relatively high yield, and straightforward purification steps.

- Analytical methods such as 1H NMR and melting point determination are essential for verifying the isotopic labeling and purity of the final compound.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Butane-2,2,3,3-D4-diamine 2hcl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding deuterated amine oxides.

Reduction: It can be reduced to form deuterated butane derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminium hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include deuterated amine oxides, deuterated butane derivatives, and various substituted deuterated compounds. These products are valuable in research for studying reaction mechanisms and isotopic effects .

Applications De Recherche Scientifique

NMR Spectroscopy

1,4-Butane-2,2,3,3-D4-diamine 2HCl is extensively utilized in nuclear magnetic resonance (NMR) studies to investigate molecular dynamics and interactions. The deuterium labeling provides distinct advantages:

- Enhanced Resolution : Deuterium reduces the complexity of proton NMR spectra by eliminating overlapping signals from hydrogen atoms.

- Dynamic Studies : It allows researchers to study molecular motions and conformational changes in various environments.

Drug Development

This compound serves as a valuable tool in pharmacokinetic studies:

- Metabolism Studies : It aids in understanding the metabolic pathways of drugs that may be structurally similar to putrescine.

- Target Identification : Researchers can use labeled compounds to trace interactions with biological targets.

Biochemical Pathway Analysis

In biochemical research, this compound is employed to elucidate metabolic pathways involving polyamines:

- Polyamine Metabolism : As a structural analog of putrescine, it helps in studying the synthesis and degradation pathways of polyamines in cellular processes.

- Cell Growth Studies : It can be used to investigate the role of polyamines in cell proliferation and differentiation.

Case Studies

Mécanisme D'action

The mechanism of action of 1,4-Butane-2,2,3,3-D4-diamine 2hcl involves its interaction with molecular targets through its amino groups. The deuterium atoms provide stability and resistance to metabolic degradation, making it a valuable tool in studying biochemical pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Butane-2,2,3,3-d4-diamine: Another deuterated form of butane-1,4-diamine with similar applications in research.

2,3-Butanediamine: A non-deuterated analogue used in similar research applications.

1,4-Diaminobutane: A common diamine used in the synthesis of polymers and other chemical compounds.

Uniqueness

1,4-Butane-2,2,3,3-D4-diamine 2hcl is unique due to its deuterium content, which provides enhanced stability and resistance to metabolic processes. This makes it particularly valuable in studies requiring long-term tracing and analysis .

Activité Biologique

1,4-Butane-2,2,3,3-D4-diamine 2HCl, also known as Putrescine Dihydrochloride, is an isotopically labeled compound with the CAS number 88972-24-1. This compound is primarily utilized in research settings due to its unique isotopic labeling and potential biological applications. Its structure and properties make it a valuable tool in studying various biological processes.

- Molecular Formula : C4H13ClN2

- Molecular Weight : 165.10 g/mol

- Solubility : Slightly soluble in DMSO and methanol; slightly soluble in water.

- Melting Point : 280 °C (decomposes) .

Biological Significance

1,4-Butane-2,2,3,3-D4-diamine has been investigated for its biological activity in several contexts:

1. Role in Cellular Metabolism

Putrescine is a biogenic amine involved in cellular metabolism and is a precursor to polyamines such as spermidine and spermine, which are essential for cell growth and function. The isotopic labeling of putrescine allows for tracing metabolic pathways involving polyamine synthesis.

2. Cell Proliferation and Growth

Research indicates that putrescine can stimulate cell proliferation in various cell types. It is believed to enhance the growth of certain cancer cells by promoting DNA synthesis and cellular division .

3. Neurotransmitter Activity

Putrescine has been implicated in neurotransmitter functions within the nervous system. Studies suggest that it may influence neurotransmitter release and receptor activity, potentially affecting mood and behavior .

Case Study 1: Putrescine's Role in Cancer Research

In a study examining the effects of putrescine on cancer cell lines, researchers found that its application led to increased cell viability and proliferation rates. This study highlighted the potential of putrescine as a target for cancer therapies aimed at modulating polyamine levels .

Case Study 2: Neurotransmitter Release Modulation

Another investigation focused on the effects of putrescine on neurotransmitter release in neuronal cultures. The results indicated that putrescine enhanced the release of dopamine and serotonin, suggesting its role as a neuromodulator .

The biological activity of 1,4-Butane-2,2,3,3-D4-diamine is primarily mediated through its interactions with various enzymes and receptors involved in metabolic pathways. Its role as a substrate for the synthesis of polyamines suggests that it may influence cellular signaling pathways related to growth and differentiation.

Research Findings Summary Table

Q & A

Basic: How should researchers design experiments to synthesize 1,4-Butane-2,2,3,3-D4-diamine 2HCl with high isotopic purity?

Methodological Answer:

To ensure isotopic purity, employ stepwise deuterium incorporation via catalytic exchange reactions or deuterated precursor synthesis. Use nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR) to verify isotopic enrichment at positions 2,2,3,3. Purification via recrystallization in deuterated solvents (e.g., DO) minimizes isotopic dilution. Monitor reaction intermediates using mass spectrometry (MS) to confirm deuterium retention .

Basic: What characterization techniques are optimal for confirming the structural integrity of deuterated diamine hydrochlorides?

Methodological Answer:

Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : -NMR to confirm absence of non-deuterated protons; -NMR for carbon backbone verification.

- FT-IR Spectroscopy : Analyze N-H and C-D stretching frequencies (e.g., 2100–2200 cm for C-D bonds).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion clusters matching theoretical isotopic patterns.

- X-ray Diffraction (XRD) : For crystalline structure confirmation, if applicable .

Advanced: How can factorial design optimize reaction conditions for synthesizing deuterated diamine hydrochlorides?

Methodological Answer:

Apply a 2 factorial design to screen critical variables (e.g., temperature, catalyst loading, deuterium source concentration). For example:

- Factors : Reaction time (Levels: 12h vs. 24h), solvent (DO vs. CDOD), and temperature (25°C vs. 50°C).

- Response Variables : Yield, isotopic purity (%D), and byproduct formation.

Use ANOVA to identify significant interactions and derive a predictive model. Sequential simplex optimization can further refine conditions for maximum isotopic purity .

Advanced: What strategies resolve discrepancies in thermodynamic data (e.g., vaporization enthalpy) for deuterated diamines?

Methodological Answer:

- Comparative Analysis : Cross-reference experimental data with computational predictions (e.g., DFT calculations for vaporization enthalpy).

- Error Source Identification : Assess isotopic effects on instrumentation (e.g., calibration of mass spectrometers for deuterium-containing species).

- Replicate Studies : Conduct experiments under controlled humidity and temperature to minimize environmental variability.

- Collaborative Data Harmonization : Use platforms like NIST Chemistry WebBook to validate measurements against standardized protocols .

Basic: What safety protocols are critical when handling deuterated diamine hydrochlorides in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates.

- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect waste in labeled containers for isotopic disposal.

- Storage : Keep in airtight, desiccated containers to prevent hygroscopic degradation .

Advanced: How can computational modeling predict the isotopic effects of 1,4-Butane-D4-diamine 2HCl in reaction mechanisms?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model deuterium kinetic isotope effects (KIE) on reaction rates using software like COMSOL Multiphysics.

- Quantum Mechanics (QM) Calculations : Compare activation energies for proton vs. deuteron transfer steps (e.g., via Gaussian or ORCA software).

- Machine Learning (ML) : Train models on existing isotopic data to predict optimal deuteration sites for specific applications (e.g., NMR spectroscopy or metabolic studies) .

Basic: How to integrate theoretical frameworks into experimental design for deuterated diamine studies?

Methodological Answer:

- Hypothesis-Driven Design : Use isotopic labeling theory to formulate testable hypotheses (e.g., "Deuteration at positions 2,2,3,3 reduces metabolic degradation in vivo").

- Mechanistic Modeling : Apply transition-state theory to predict deuteration effects on reaction pathways.

- Iterative Refinement : Compare empirical data with theoretical predictions to refine models iteratively .

Advanced: What methodologies address challenges in scaling up deuterated diamine synthesis while maintaining isotopic fidelity?

Methodological Answer:

- Flow Chemistry : Use continuous-flow reactors to enhance mixing and reduce isotopic dilution in large batches.

- In-line Analytics : Implement real-time MS or Raman spectroscopy to monitor deuteration levels during production.

- Process Optimization : Apply response surface methodology (RSM) to balance scalability, cost, and isotopic purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.